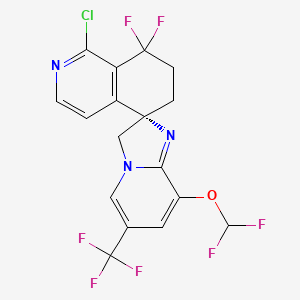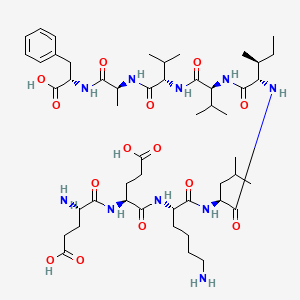
D-gamma-Tocotrienol-D6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-gamma-Tocotrienol-D6 is a deuterated form of gamma-tocotrienol, a member of the vitamin E family. Tocotrienols are naturally occurring compounds found in various vegetable oils, wheat germ, barley, and certain types of nuts and grains. Unlike tocopherols, tocotrienols possess an unsaturated isoprenoid side chain, which allows for efficient penetration into tissues with saturated fatty layers such as the brain and liver . This compound is specifically labeled with deuterium, making it useful in scientific research for tracking and studying metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-gamma-Tocotrienol-D6 involves the incorporation of deuterium atoms into the gamma-tocotrienol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the isolation of gamma-tocotrienol from natural sources, followed by deuteration using deuterium gas in the presence of a catalyst. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: D-gamma-Tocotrienol-D6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to its original form.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: The original tocotrienol structure.
Substitution: Various substituted tocotrienol derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
D-gamma-Tocotrienol-D6 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of tocotrienol metabolism.
Medicine: Studied for its potential neuroprotective, anti-cancer, and cholesterol-lowering properties.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.
Wirkmechanismus
D-gamma-Tocotrienol-D6 exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges reactive oxygen and nitrogen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits cyclooxygenase and lipoxygenase pathways, reducing the production of pro-inflammatory eicosanoids.
Neuroprotection: It prevents neurodegeneration by shielding neurons from oxidative insult and glutamate-induced injury.
Anti-cancer Activity: It induces apoptosis in cancer cells through mechanisms such as inhibition of nuclear factor-kappaB (NF-κB) signaling and downregulation of anti-apoptotic genes.
Vergleich Mit ähnlichen Verbindungen
- Alpha-Tocotrienol
- Beta-Tocotrienol
- Delta-Tocotrienol
- Gamma-Tocopherol
- Delta-Tocopherol
Comparison: D-gamma-Tocotrienol-D6 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. Compared to other tocotrienols and tocopherols, gamma-tocotrienol exhibits superior antioxidant and anti-inflammatory properties . Additionally, its neuroprotective and anti-cancer activities are more pronounced, making it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C28H42O2 |
|---|---|
Molekulargewicht |
416.7 g/mol |
IUPAC-Name |
(2R)-2,7,8-trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1/i1D3,2D3 |
InChI-Schlüssel |
OTXNTMVVOOBZCV-ASGUNBAGSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=CCC/C(=C/CC/C(=C/CC[C@@]1(CCC2=CC(=C(C(=C2O1)C)C)O)C)/C)/C)C([2H])([2H])[2H] |
Kanonische SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide](/img/structure/B12399576.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12399582.png)








![(2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde](/img/structure/B12399630.png)


